![molecular formula C4H5N3S2 B1455498 4-甲基-[1,2,3]噻二唑-5-氨基甲酸酰胺 CAS No. 256420-27-6](/img/structure/B1455498.png)

4-甲基-[1,2,3]噻二唑-5-氨基甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

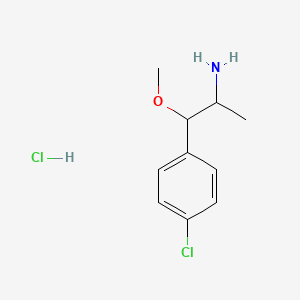

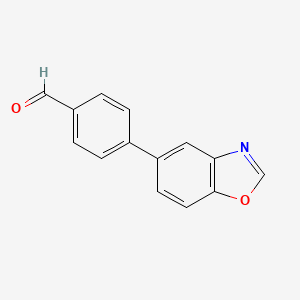

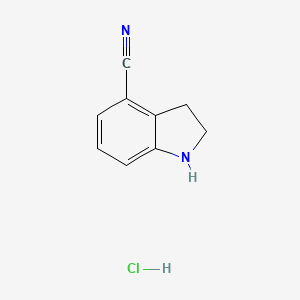

“4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” is a chemical compound with the formula C4H5N3S2 . It contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, and 1 five-membered ring .

Synthesis Analysis

The synthesis of derivatives of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” has been reported in scientific literature . The synthesis process involves condensation reactions, as confirmed by characteristic signals in the 1H NMR spectra .Molecular Structure Analysis

The molecular structure of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” includes a five-membered ring and multiple bonds . The molecule contains 5 Hydrogen atoms, 4 Carbon atoms, 3 Nitrogen atoms, and 2 Sulfur atoms .Chemical Reactions Analysis

The chemical reactions involving “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives have been monitored using techniques like thin layer chromatography (TLC) .科学研究应用

Antimicrobial Applications

4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide: and its derivatives have shown promising results in combating bacterial infections, particularly those caused by Gram-positive bacteria . The compound’s efficacy is highlighted by its low minimum inhibitory concentration (MIC), indicating potent bioactivity. This makes it a valuable candidate for developing new antibiotics to address the growing concern of antibiotic resistance.

Agricultural Chemicals

In agriculture, this compound’s derivatives exhibit potential as antimicrobial agents . They could be used to protect crops from bacterial pathogens, thereby reducing crop loss and improving food security. Their application extends to the development of new pesticides that can offer a broad spectrum of systemic acquired resistance in plants .

Pharmaceutical Industry

The pharmaceutical industry could benefit from the compound’s antimicrobial properties. It serves as a precursor for synthesizing various derivatives with potential therapeutic applications . These derivatives could lead to the creation of new classes of drugs that offer alternative treatments for infections, especially those resistant to current medications.

Materials Science

In materials science, the compound’s derivatives could be used to create novel materials with inherent antimicrobial properties . These materials could be utilized in medical devices, coatings, and implants, reducing the risk of infections and improving patient outcomes.

Environmental Science

The environmental applications of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide derivatives include their use as bioactive agents in water treatment processes. They could help in degrading or neutralizing harmful pathogens in water bodies, contributing to safer and cleaner water resources .

Biochemistry Research

In biochemistry, the compound is of interest due to its role in the synthesis of heterocyclic compounds. These compounds are crucial in various biochemical processes and could lead to advancements in understanding cellular mechanisms and disease pathology .

未来方向

The future directions in the research of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives could involve further exploration of their antimicrobial activity . The development of new molecules with potential antimicrobial activity is an important research goal, especially considering the current threat to public health posed by bacterial infections resistant to commonly used antibiotics and chemotherapeutics .

属性

IUPAC Name |

4-methylthiadiazole-5-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S2/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIKJUXFSUEJEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)

![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)